Fcla[chemiluminescence reagent]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoresceinyl Cypridina Luciferin Analog (FCLA) is a chemiluminescence reagent known for its ability to emit light upon reacting with specific reactive oxygen species. This compound is particularly valuable in scientific research due to its high sensitivity and specificity in detecting singlet oxygen and superoxide anion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FCLA is synthesized through a series of chemical reactions involving Cypridina luciferin analogs. The synthesis typically involves the reaction of Cypridina luciferin with fluorescein derivatives under controlled conditions to produce FCLA. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of FCLA involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet research and commercial demands .
Analyse Chemischer Reaktionen
Types of Reactions
FCLA undergoes several types of chemical reactions, primarily oxidation and reduction. It reacts with reactive oxygen species such as singlet oxygen and superoxide anion, leading to the emission of light .
Common Reagents and Conditions
The common reagents used in reactions with FCLA include hydrogen peroxide, superoxide dismutase, and various metal catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of FCLA include light-emitting intermediates and oxidized by-products. These products are often used as indicators in various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
FCLA has a wide range of applications in scientific research, including:
Wirkmechanismus
FCLA exerts its effects through a chemiluminescence mechanism, where it reacts with reactive oxygen species to produce light. The molecular targets of FCLA include singlet oxygen and superoxide anion, which interact with the compound to form excited-state intermediates. These intermediates then return to the ground state, emitting photons in the process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cypridina Luciferin: Another chemiluminescent compound that reacts with superoxide anion and singlet oxygen.
Lucigenin: A chemiluminescent compound used in detecting superoxide anion in biological systems.
Uniqueness of FCLA
FCLA is unique due to its longer emission wavelength (532 nm) compared to other chemiluminescent compounds. This property makes it particularly useful for applications requiring high sensitivity and minimal background interference .
Eigenschaften
Molekularformel |
C36H28N5NaO7S |
---|---|
Molekulargewicht |
697.7 g/mol |
IUPAC-Name |
sodium;2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H29N5O7S.Na/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32;/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46);/q;+1/p-1 |
InChI-Schlüssel |
PDPZAZCTPKANBT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)[O-])C=CC(=C6)O)O)C(=S)N)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.